Monomethylsulochrin
Overview
Description
Monomethylsulochrin is a fungal metabolite that has been found in Rhizoctonia . It is active against H. pylori with a minimum inhibitory concentration (MIC) of 10 µg/ml .
Synthesis Analysis
Monomethylsulochrin has been isolated from the biomass extract of Aspergillus sp . The chromatographic profiles of the extract were determined by high-performance liquid chromatography coupled with a diode-array UV-Vis detector (HPLC-DAD-UV), and the molecular identification of monomethylsulochrin was carried out by electrospray ionization mass spectrometry in tandem (LC-ESI-MS-MS) and nuclear magnetic resonance (NMR) .Molecular Structure Analysis
Monomethylsulochrin has a molecular formula of C18H18O7 . It is also known as 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-benzoic acid, methyl ester .Chemical Reactions Analysis
While specific chemical reactions involving Monomethylsulochrin are not detailed in the search results, it’s worth noting that Monomethylsulochrin is a potent antibacterial metabolite .Physical And Chemical Properties Analysis
Monomethylsulochrin has a molecular weight of 346.33 . It follows the Lipinski Rule of five and Ghose, Veber, Egan, and Muegge criteria .Scientific Research Applications
1. Treatment of Leishmaniasis
- Summary of Application: Monomethylsulochrin has been isolated from the biomass extract of Aspergillus sp. and evaluated for its leishmanicidal activity. Leishmaniasis is a serious world health problem, with 1 billion people being exposed to infection and a broad spectrum of clinical manifestations with a potentially fatal outcome .
- Methods of Application: The compounds pseurotin A and monomethylsulochrin were isolated from the biomass extract of Aspergillus sp. The chromatographic profiles of the extract were determined by high-performance liquid chromatography coupled with a diode-array UV-Vis detector (HPLC-DAD-UV), and the molecular identification of the pseurotin A and monomethylsulochrin were carried out by electrospray ionization mass spectrometry in tandem (LC-ESI-MS-MS) and nuclear magnetic resonance (NMR). Antileishmanial activity was assayed against promastigote and intracellular amastigote of Leishmania amazonensis .
- Results or Outcomes: Monomethylsulochrin follows the Lipinski Rule of 5, and Ghose, Veber, Egan, and Muegge criteria. It can be used as a reference in the development of novel and therapeutically useful antileishmanial agents .
2. Antimicrobial Activity
- Summary of Application: The marine-derived fungus Aspergillus fumigatus MF071, isolated from sediment collected from the Bohai Sea, China, yielded monomethylsulochrin among other compounds. This compound was evaluated for its antimicrobial activity .
- Methods of Application: The chemical structures of the compounds were established on the basis of 1D, 2D NMR and HRESIMS spectroscopic data .
- Results or Outcomes: The study reported the first NMR data of monomethylsulochrin as a naturally occurring compound. Some of the compounds displayed weak antibacterial activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monomethylsulochrin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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